molecular formula C18H19Cl2N5O B2569369 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide CAS No. 1797224-35-1

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide

Cat. No. B2569369
CAS RN: 1797224-35-1
M. Wt: 392.28
InChI Key: SZHRGIHFLAOCEC-UHFFFAOYSA-N
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Description

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. CPP has been used in various research studies to investigate the role of NMDA receptors in the brain and their potential therapeutic applications.

Scientific Research Applications

Antiemetic and Analgesic Properties

One area of research has involved the synthesis of a series of new 4-piperazinopyrimidines, demonstrating a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the potential for developing new therapeutic agents based on this chemical structure (Mattioda et al., 1975).

Antimicrobial Activity

Another study focused on the synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone. This research discovered compounds demonstrating excellent activity against various microorganisms, suggesting a promising direction for developing new antimicrobial agents (Patel & Patel, 2010).

Estrogen Receptor Binding and Antiproliferative Activities

Furthermore, the synthesis and estrogen receptor binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates were explored. Some compounds showed significant anti-proliferative activities, indicating potential for cancer therapy (Parveen et al., 2017).

Antipsychotic Potential

Research into heterocyclic carboxamides as potential antipsychotic agents revealed compounds with potent in vivo activities and a reduced likelihood of causing extrapyramidal side effects. This suggests a beneficial profile for potential antipsychotic medications (Norman et al., 1996).

Analgesic and Antiparkinsonian Activities

Lastly, a study on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine reported good analgesic and antiparkinsonian activities. This indicates the potential for developing new treatments for pain and Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N5O/c19-13-3-4-14(20)16(9-13)23-18(26)25-7-5-24(6-8-25)17-10-15(12-1-2-12)21-11-22-17/h3-4,9-12H,1-2,5-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHRGIHFLAOCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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